molecular formula C6H2BrClFNO4S B1374221 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride CAS No. 1485934-45-9

3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1374221
CAS No.: 1485934-45-9
M. Wt: 318.51 g/mol
InChI Key: CDJMKJDMCZOXTO-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2BrClFNO4S. It is a derivative of benzene, characterized by the presence of bromine, fluorine, nitro, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride are likely to be benzylic positions in organic molecules . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .

Mode of Action

The compound can participate in nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group in the molecule . The exact mode of action can depend on the specific structure of the target molecule. For example, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, it can influence the synthesis of benzene derivatives through electrophilic aromatic substitution . This is a reaction in which an electrophile replaces a hydrogen atom in an aromatic system .

Result of Action

The result of the compound’s action can vary depending on the specific context. In general, its reaction with a target molecule can lead to the formation of a new compound with altered properties . For example, in a nucleophilic substitution reaction, the introduction of a new group can significantly change the chemical behavior of the molecule .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the rate of nucleophilic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from benzene derivatives. One common method includes:

    Nitration: Benzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Bromination: The nitrobenzene derivative is then brominated using bromine in the presence of a catalyst like iron bromide.

    Fluorination: The bromonitrobenzene is fluorinated using a fluorinating agent such as potassium fluoride.

    Sulfonylation: Finally, the fluorobromonitrobenzene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, it can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of catalysts.

    Nucleophilic Substitution: Reagents like amines, alcohols, or thiols under basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin chloride.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Reduction Reactions: Products include amino-substituted benzene derivatives.

Scientific Research Applications

3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is used in various scientific research fields:

    Biology: In the synthesis of biologically active molecules and as a precursor for pharmaceuticals.

    Medicine: In the development of drugs and therapeutic agents.

    Industry: Used in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluoro-4-nitrobenzene-1-sulfonyl chloride
  • 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride
  • 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonic acid

Uniqueness

3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is unique due to the specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms, along with the nitro and sulfonyl chloride groups, makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

3-bromo-2-fluoro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO4S/c7-4-1-3(10(11)12)2-5(6(4)9)15(8,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJMKJDMCZOXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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